3-[3-(4-Morpholinyl)propoxy]benzaldehyde
Description
Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry Research
In modern organic synthesis, molecules like 3-[3-(4-Morpholinyl)propoxy]benzaldehyde serve as versatile building blocks. The benzaldehyde (B42025) portion can undergo a wide array of chemical transformations, including oxidation, reduction, and various condensation reactions to form more complex structures. britannica.com The aldehyde group is a key reactant in the formation of Schiff bases, chalcones, and other heterocyclic systems, which are staples in the synthesis of novel compounds. nih.govresearchgate.net
From a medicinal chemistry perspective, this compound is a hybrid structure combining two pharmacologically significant scaffolds. The assembly of such molecules allows for the exploration of new chemical space and the development of compounds with potentially novel biological activities. nih.gov A closely related structure, 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde, has been identified as a useful research chemical in the preparation of azazerumbone conjugates with anticancer activities and is also known as an impurity of the drug Gefitinib (B1684475). chemicalbook.comchemscene.comlgcstandards.com This association underscores the relevance of the morpholinyl-propoxy-benzaldehyde framework in the development and synthesis of pharmaceutically active agents.
Significance of Benzaldehyde and Morpholine (B109124) Scaffolds in Molecular Design
The benzaldehyde scaffold is a fundamental unit in organic chemistry. wikipedia.org Benzaldehyde and its derivatives are crucial intermediates in the manufacturing of various organic compounds, including dyes and pharmaceuticals. britannica.comwisdomlib.org In medicinal chemistry, the benzaldehyde moiety is a precursor for many compounds with studied biological effects. For instance, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been explored as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in certain cancer types. acs.orgnih.govnih.gov The reactivity of the aldehyde group allows it to act as a pharmacophore, forming covalent or non-covalent interactions with biological targets like enzymes. nih.gov Furthermore, some studies have shown that benzaldehyde can act as an absorption promoter, enhancing the membrane permeability of certain drugs. frontiersin.org
The morpholine ring is recognized as a "privileged structure" in medicinal chemistry. nih.govsci-hub.se This heterocycle is found in numerous approved drugs and experimental molecules due to its favorable physicochemical, metabolic, and pharmacokinetic properties. nih.govresearchgate.net The inclusion of a morpholine moiety can enhance a molecule's potency, improve its solubility and bioavailability, and provide desirable drug-like characteristics. nih.govresearchgate.net Its chemical stability and the ability of its nitrogen atom to act as a hydrogen bond acceptor make it a valuable component for engaging with biological targets. nih.govacs.org The morpholine scaffold is integral to drugs targeting the central nervous system, where it helps modulate properties for crossing the blood-brain barrier, and is found in agents with applications as antidepressants, anxiolytics, and anticancer therapies. nih.govacs.orgresearchgate.net
Historical Overview of Chemical Entities Related to this compound
The history of the components of this molecule dates back to the 19th and early 20th centuries. Benzaldehyde was first isolated in 1803 from bitter almonds. wikipedia.org Found naturally in the glycoside amygdalin, its structure and reactivity were elucidated in the 1830s by Justus von Liebig and Friedrich Wöhler, laying foundational principles for organic chemistry. britannica.comwikipedia.org Industrial synthesis methods were developed later, typically involving the chlorination and subsequent hydrolysis of toluene. britannica.com
Morpholine, or 1-oxa-4-azacyclohexane, became commercially available in the United States around 1935 and quickly grew in prominence as a versatile heterocyclic nucleus for both industrial and pharmacological applications. sci-hub.se
The synthesis of derivatives combining these two scaffolds, such as the target molecule, represents a more recent development in synthetic chemistry. A general approach for creating such ether linkages involves the reaction of a hydroxybenzaldehyde with a haloalkyl-morpholine derivative. For example, a documented synthesis for the related isomer 2-[3-(4-Morpholinyl)propoxy]benzaldehyde involves treating salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with N-(3-chloropropyl)-morpholine in the presence of a base like sodium hydride. prepchem.com This type of Williamson ether synthesis is a classic and reliable method for constructing the propoxy bridge seen in the title compound.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape shows that while the constituent scaffolds of this compound are extensively studied, the compound itself has received limited specific attention. It is commercially available as a research chemical, often in its hydrochloride salt form, and is cataloged as a building block for chemical synthesis. sigmaaldrich.com
The primary research context for similar molecules appears to be as intermediates or impurities in the synthesis of more complex, biologically active compounds. The related molecule 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde, for example, is documented as an impurity related to the EGFR inhibitor Gefitinib. lgcstandards.comchemicalbook.comlgcstandards.com This highlights the industrial and pharmaceutical relevance of this chemical framework.
A significant gap in the current body of research is the lack of published studies investigating the intrinsic biological or pharmacological properties of this compound itself. While the individual benzaldehyde and morpholine moieties are known to contribute to biological activity, there is a dearth of data on how this specific combination interacts with biological systems. Future research could focus on screening this compound for various activities, such as enzyme inhibition (e.g., against tyrosinase or aldehyde dehydrogenase, given its structure), antimicrobial effects, or cytotoxic activity against cancer cell lines. Such studies would elucidate whether this particular arrangement of functional groups offers any unique therapeutic potential, thereby filling a notable void in the scientific literature.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-3-1-4-14(11-13)18-8-2-5-15-6-9-17-10-7-15/h1,3-4,11-12H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMYEPAUNCQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443473 | |
| Record name | 3-[3-(4-MORPHOLINYL)PROPOXY]BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82625-44-3 | |
| Record name | 3-[3-(4-Morpholinyl)propoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82625-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-MORPHOLINYL)PROPOXY]BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 3 3 4 Morpholinyl Propoxy Benzaldehyde
Elucidation of Established Synthetic Pathways for 3-[3-(4-Morpholinyl)propoxy]benzaldehyde
The most well-documented and industrially significant route for the synthesis of this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for forming the crucial aryl ether bond from readily available precursors. google.commasterorganicchemistry.com

Strategic Selection of Starting Materials and Reagents
The success of the Williamson ether synthesis hinges on the appropriate choice of starting materials and reagents.
Starting Materials : The primary precursors for this synthesis are 3-hydroxybenzaldehyde (B18108) and a suitable 3-(4-morpholinyl)propyl halide.
3-Hydroxybenzaldehyde : This compound serves as the nucleophile precursor (phenoxide). It is a commercially available aromatic aldehyde. wikipedia.orgsigmaaldrich.com Alternative preparations involve sequences such as the reduction of 3-nitrobenzaldehyde, followed by diazotization and hydrolysis. wikipedia.org
4-(3-Chloropropyl)morpholine : This is the key alkylating agent, providing the three-carbon chain and the morpholine (B109124) ring. It is typically synthesized by reacting morpholine with an excess of a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, in a suitable solvent like toluene under reflux conditions. google.com
Reagents :
Base : A crucial reagent is a base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion. Common bases for this transformation include alkali metal carbonates (e.g., potassium carbonate, K₂CO₃) and hydroxides (e.g., sodium hydroxide (B78521), NaOH). jk-sci.com Potassium carbonate is frequently preferred due to its moderate basicity, which minimizes side reactions.
Solvent : The choice of solvent is critical for reaction rate and yield. Polar aprotic solvents are generally favored as they can solvate the cation of the base while leaving the phenoxide anion relatively free and highly reactive. masterorganicchemistry.com Dimethylformamide (DMF) and acetonitrile are commonly employed for this type of etherification. rsc.orgresearchgate.net
Reaction Condition Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and stoichiometry of reactants.
A general procedure involves stirring 3-hydroxybenzaldehyde with 4-(3-chloropropyl)morpholine and a slight excess of potassium carbonate in DMF. The mixture is heated, typically in the range of 80-100 °C, for several hours until reaction completion is observed via techniques like thin-layer chromatography (TLC). researchgate.net
Table 1: Representative Reaction Parameters for Williamson Ether Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Nucleophile | 3-Hydroxybenzaldehyde | Provides the aromatic aldehyde core. |
| Electrophile | 4-(3-Chloropropyl)morpholine | Primary halide, ideal for SN2 reaction, minimizing elimination. wikipedia.org |
| Base | Potassium Carbonate (K₂CO₃) | Effectively deprotonates the phenol to form the reactive phenoxide. jk-sci.com |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that enhances the rate of SN2 reactions. rsc.org |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side-product formation. |
| Reaction Time | 4-12 hours | Typically sufficient for achieving high conversion, monitored by TLC. |
Yields for this type of reaction are generally good, often exceeding 80-90% after purification. Enhancement strategies focus on ensuring anhydrous conditions to prevent hydrolysis of the base and reactants, using a slight excess of the alkylating agent to drive the reaction to completion, and careful temperature control to prevent potential side reactions.
Process Intensification and Scale-Up Considerations for this compound Synthesis
Transitioning the synthesis from a laboratory to an industrial scale introduces several challenges. Process intensification aims to make the synthesis safer, more efficient, and more economical. For the Williamson ether synthesis, this can involve:
Solvent and Base Recovery : On a large scale, the recovery and reuse of solvents like DMF are crucial for economic and environmental reasons. Similarly, the separation and disposal of inorganic salts (e.g., KCl) generated from the reaction must be managed efficiently.
Heat Transfer Management : The reaction is typically exothermic. On a large scale, efficient heat management is critical to maintain a stable reaction temperature and prevent runaway reactions. This involves the use of jacketed reactors with precise temperature control systems.
Continuous Flow Processing : Shifting from batch to continuous (flow) processing can offer significant advantages in terms of safety, consistency, and throughput. In a flow reactor, reactants are continuously mixed and heated in a much smaller volume, allowing for better temperature control and reduced risk. This approach can also lead to shorter reaction times and higher yields.
Exploration of Novel and Sustainable Synthetic Routes for this compound
While the traditional Williamson synthesis is robust, modern chemical synthesis places a strong emphasis on developing more sustainable and efficient methods. Research into novel routes for aryl ether formation focuses on catalytic approaches and the principles of green chemistry.
Application of Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis)
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). google.com In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), can be employed.
The catalyst facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase containing the alkyl halide. This "extraction mechanism" creates a highly reactive, poorly solvated anion in the organic phase, which dramatically increases the rate of the SN2 reaction. google.com
Advantages of PTC include:
Milder reaction conditions (lower temperatures).
Faster reaction rates.
The ability to use less expensive and less hazardous bases like aqueous sodium hydroxide.
Elimination of the need for expensive, anhydrous polar aprotic solvents.
Transition Metal Catalysis: While the Williamson synthesis is effective with primary alkyl halides, other transition metal-catalyzed reactions, such as the Ullmann condensation, are available for forming aryl ethers, particularly with less reactive halides. However, for a primary alkyl halide like 4-(3-chloropropyl)morpholine, the traditional SN2 pathway is generally more straightforward and cost-effective than a transition metal-catalyzed approach.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. These can be applied to the synthesis of the target molecule in several ways.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology for accelerating organic reactions. mdpi.comirjet.net By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. nih.govoiccpress.com For the Williamson ether synthesis, this technique often leads to higher yields and cleaner reactions by minimizing the formation of byproducts that can occur during prolonged heating. researchgate.net The reaction can often be performed under solvent-free conditions or with greener solvents.
Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) nih.gov |
| Energy Efficiency | Lower (heats entire vessel) | Higher (direct heating of reactants/solvent) |
| Yield | Good to Excellent | Often higher due to reduced side reactions |
| Solvent | Often requires high-boiling polar aprotic solvents (e.g., DMF) | Can enable use of greener solvents or solvent-free conditions. |
Use of Greener Solvents: Replacing traditional solvents like DMF with more environmentally benign alternatives is a key goal of green chemistry. While challenging for SN2 reactions that benefit from polar aprotic media, research continues into the use of solvents like ionic liquids or polyethylene glycol (PEG), which can be recycled.
By combining techniques like phase-transfer catalysis with microwave assistance, it is possible to develop a highly efficient, rapid, and more sustainable process for the synthesis of this compound, aligning with the modern demands of industrial chemical production.
Flow Chemistry and Continuous Processing Techniques
The synthesis of this compound, primarily achieved through a Williamson ether synthesis pathway, is highly amenable to modern manufacturing techniques such as flow chemistry and continuous processing. These methodologies offer significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, and greater scalability. jst.org.inumontreal.canih.gov
In a continuous flow setup for the synthesis of this target molecule, streams of 3-hydroxybenzaldehyde (pre-treated with a base to form the phenoxide) and an alkylating agent like 4-(3-halopropyl)morpholine would be pumped into a mixing zone before entering a heated reactor coil. The precise control of flow rates allows for stoichiometric accuracy, minimizing waste and side reactions. durham.ac.uk The superior heat and mass transfer characteristics of flow reactors, typically microreactors or packed-bed reactors, ensure a uniform temperature profile, which is crucial for preventing byproduct formation that can occur in batch reactors with inefficient stirring or heating. umontreal.ca
The use of superheated solvents under pressure is a key advantage of flow systems, allowing reaction temperatures to be raised far above the solvent's atmospheric boiling point. umontreal.caacs.org This can dramatically accelerate the reaction rate, reducing the required residence time in the reactor and thereby increasing throughput. umontreal.ca For the O-alkylation step, this could mean completing the reaction in minutes, as opposed to several hours in a conventional batch process. lscollege.ac.in Furthermore, continuous processing enables the integration of multiple reaction and purification steps into a single, automated sequence, a concept known as multistep synthesis. durham.ac.ukresearchgate.netillinois.edu For instance, the effluent from the primary reactor could be directed through a column containing a scavenger resin to remove unreacted starting materials or byproducts before proceeding to a crystallization unit. durham.ac.uk
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative O-Alkylation This table presents hypothetical data based on typical performance improvements observed when transitioning from batch to flow processes for Williamson ether syntheses.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | 1 - 8 hours | 5 - 20 minutes (Residence Time) |
| Temperature (°C) | 50 - 100 °C | 120 - 200 °C (Superheated) |
| Yield (%) | 50 - 95% | >95% |
| Throughput | Low to Medium (kg/day) | High (kg/hour) |
| Safety | Potential for thermal runaway, handling of large reagent volumes | Small reactor volume minimizes risk, better heat dissipation |
In-Depth Analysis of Reaction Mechanisms During this compound Synthesis and Transformations
The formation of the ether linkage in this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. lscollege.ac.inwikipedia.org The process involves two principal steps:
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a sodium or potassium phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent, 4-(3-halopropyl)morpholine. This attack occurs from the backside relative to the leaving group (e.g., chloride, bromide), leading to the formation of the ether bond and a halide salt as a byproduct in a single, concerted step. wikipedia.orgyoutube.com
While O-alkylation is the desired pathway, competitive side reactions can occur. The primary side reaction is C-alkylation, where the phenoxide attacks via its aromatic ring carbons (ortho and para positions) instead of the oxygen atom. researchgate.net The choice of solvent significantly impacts this regioselectivity; polar aprotic solvents like acetonitrile tend to favor O-alkylation. researchgate.net Another potential side reaction is the base-catalyzed elimination of the alkylating agent, especially if secondary or tertiary alkyl halides are used or if the reaction is conducted at very high temperatures with a strong, sterically hindered base. lscollege.ac.in However, since the synthesis of the target compound utilizes a primary alkyl halide, elimination is less favored.
Spectroscopic and Spectrometric Characterization of Reaction Intermediates
The progress of the synthesis can be monitored, and intermediates can be characterized using various real-time analytical techniques, which are often integrated into continuous flow systems. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the key functional group transformations. The reaction can be followed by observing the disappearance of the broad O-H stretching band of the 3-hydroxybenzaldehyde reactant (typically around 3200-3400 cm⁻¹) and the concurrent appearance of the characteristic C-O-C asymmetric and symmetric stretching bands of the aryl-alkyl ether product (around 1250 cm⁻¹ and 1040 cm⁻¹, respectively). orientjchem.org The sharp C=O aldehyde stretch (around 1700 cm⁻¹) serves as a useful internal reference as it remains present in both the reactant and the product. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The deprotonation of the phenol to form the phenoxide intermediate causes a significant upfield shift of the aromatic protons. Upon formation of the final product, new signals corresponding to the propoxy-morpholine chain will appear in the aliphatic region of the ¹H NMR spectrum, particularly the triplet signals for the -O-CH₂- and -N-CH₂- groups.
Mass Spectrometry (MS): When coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-MS), mass spectrometry allows for the quantitative tracking of reactants, the phenoxide intermediate, the final product, and any byproducts. researchgate.net This provides precise data for kinetic modeling and process optimization.
Table 2: Characteristic Spectroscopic Data for Reaction Species This table presents expected chemical shifts (δ) in ppm and wavenumbers (ν) in cm⁻¹ based on standard spectroscopic principles.
| Species | Technique | Characteristic Signal / Peak |
|---|---|---|
| 3-Hydroxybenzaldehyde | ¹H NMR | ~9.9 ppm (s, 1H, -CHO), ~5.5-6.5 ppm (br s, 1H, -OH) |
| FTIR (cm⁻¹) | ~3300 (broad, O-H), ~1700 (strong, C=O) | |
| 3-Formylphenoxide (Intermediate) | ¹H NMR | Aromatic protons shift upfield compared to starting material |
| FTIR (cm⁻¹) | Absence of broad O-H stretch | |
| This compound | ¹H NMR | ~9.9 ppm (s, 1H, -CHO), ~4.1 ppm (t, 2H, Ar-O-CH₂), ~3.7 ppm (t, 4H, morpholine), ~2.5 ppm (t, 2H, -CH₂-N) |
| FTIR (cm⁻¹) | ~1250 (C-O-C aryl ether), ~1115 (C-O-C alkyl ether), ~1700 (C=O) |
Kinetic Studies of Key Synthetic Steps
The key synthetic step, the SN2 reaction between the 3-formylphenoxide and 4-(3-halopropyl)morpholine, follows second-order kinetics. libretexts.orgmsu.edu The rate of the reaction is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (alkyl halide). libretexts.org The rate law can be expressed as:
Rate = k [ArO⁻] [R-X]
Where:
k is the rate constant
[ArO⁻] is the concentration of the 3-formylphenoxide ion
[R-X] is the concentration of the 4-(3-halopropyl)morpholine
Kinetic analysis is greatly facilitated by continuous flow reactors, which allow for the precise collection of data by varying residence time (by altering flow rates or reactor volume) and reactant concentrations. researchgate.netwhiterose.ac.ukthieme-connect.com By sampling the reaction mixture at different points along the reactor or after different residence times, a reaction profile can be generated to determine the rate constant, k. Factors that influence this rate constant include temperature, with the rate typically increasing with temperature as described by the Arrhenius equation. The nature of the leaving group (X) on the alkylating agent is also critical; the reaction rate generally increases in the order Cl < Br < I, reflecting the bond strength and stability of the corresponding halide anion.
Table 3: Hypothetical Kinetic Data for the SN2 Formation Step This table illustrates the second-order dependence of the reaction rate on initial reactant concentrations.
| Experiment | Initial [ArO⁻] (mol/L) | Initial [R-X] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
| 4 | 0.20 | 0.20 | 6.0 x 10⁻⁴ |
Stereochemical Considerations in this compound Formation
The structure of this compound is achiral, meaning it does not possess any stereocenters and is not optically active. The synthesis starts with achiral precursors: 3-hydroxybenzaldehyde and 4-(3-halopropyl)morpholine.
However, it is important to consider the stereochemical implications of the SN2 mechanism by which the molecule is formed. A hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon center. This occurs because the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack).
If a chiral alkylating agent were used—for example, if one of the methylene (B1212753) (-CH₂-) groups in the propoxy chain was a stereocenter—the SN2 reaction would proceed with a predictable inversion of its stereochemistry. For instance, if the reaction started with an (R)-enantiomer of a chiral 4-(3-halopropyl)morpholine derivative, the resulting ether product would have the (S)-configuration at that center. In the specific case of this compound, since none of the carbon atoms involved in the key bond-forming step are chiral, the reaction proceeds without the generation of any stereoisomers.
Chemical Reactivity and Derivatization Strategies for 3 3 4 Morpholinyl Propoxy Benzaldehyde
Comprehensive Investigation of the Benzaldehyde (B42025) Moiety's Reactivity in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde
The benzaldehyde moiety is a highly reactive functional group that readily participates in a variety of chemical transformations. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, and the aldehyde group can be both oxidized and reduced.
Nucleophilic and Electrophilic Additions to the Carbonyl Group
Nucleophilic addition reactions are characteristic of aldehydes. ncert.nic.infiveable.me The electron-withdrawing nature of the aromatic ring in benzaldehyde derivatives, though somewhat tempered by the electron-donating propoxy group at the meta position, renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. ncert.nic.in
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of this compound can be employed to generate secondary alcohols with the formation of a new carbon-carbon bond. rsc.orgyoutube.comgoogle.com The general reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. youtube.com
Reaction Scheme: Grignard Reaction
This compound + R-MgX → Secondary Alcohol
| Reagent Class | Specific Reagent Example | Product Type |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Grignard Reagent | Phenylmagnesium Bromide (C₆H₅MgBr) | Secondary Alcohol |
Wittig Reaction: To convert the aldehyde into an alkene, the Wittig reaction is a powerful tool. youtube.comlumenlearning.comgoogle.com This reaction involves a phosphonium (B103445) ylide, which acts as a carbon nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. nih.govresearchgate.net The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. nih.gov
Reaction Scheme: Wittig Reaction
This compound + Ph₃P=CHR → Alkene + Ph₃PO
| Ylide Type | Specific Reagent Example | Product Type |
| Non-stabilized Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Terminal Alkene |
| Stabilized Ylide | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | α,β-Unsaturated Ester |
Electrophilic additions to the carbonyl group are less common for aldehydes compared to alkenes. However, the oxygen atom of the carbonyl can be protonated under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. msu.edu
Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. lumenlearning.com
Oxidation: A variety of oxidizing agents can be used to convert the aldehyde to the corresponding benzoic acid derivative. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). libretexts.org The oxidation of alkyl-substituted benzaldehydes to benzoic acids is a well-established reaction. wikipedia.orgfrancis-press.com
Reaction Scheme: Oxidation
This compound --[O]--> 3-[3-(4-Morpholinyl)propoxy]benzoic acid
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic or acidic, heat |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |
| Hydrogen Peroxide (H₂O₂) | Basic conditions |
Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. Catalytic hydrogenation can also be effective. lumenlearning.com
Reaction Scheme: Reduction
This compound --[H]--> {3-[3-(4-Morpholinyl)propoxy]phenyl}methanol
| Reducing Agent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/catalyst) | Palladium, Platinum, or Nickel catalyst |
Condensation Reactions and Heterocycle Formation
The aldehyde functionality is a key starting point for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, and enabling the synthesis of diverse heterocyclic systems.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. ncert.nic.inmasterorganicchemistry.comkhanacademy.org This leads to the formation of a new carbon-carbon double bond. masterorganicchemistry.com
Reaction Scheme: Knoevenagel Condensation
This compound + CH₂(CN)₂ --(Base)--> α,β-Unsaturated Dinitrile
Heterocycle Synthesis: The benzaldehyde moiety can serve as a crucial building block for the synthesis of various heterocyles.
Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.comyoutube.comresearchgate.netgoogle.com
Pictet-Spengler Reaction: While typically involving a β-arylethylamine, variations of this reaction can utilize a benzaldehyde derivative to construct tetrahydroisoquinoline or related heterocyclic scaffolds. youtube.commsu.edulibretexts.orgmdma.chresearchgate.net The reaction proceeds via the formation of an iminium ion followed by intramolecular cyclization. libretexts.org
Quinazoline (B50416) Synthesis: 2-Aminobenzaldehyde derivatives are common precursors for the synthesis of quinazolines. acs.orgyoutube.comlibretexts.org While the starting material lacks the ortho-amino group, this functionality could be introduced into the aromatic ring to enable such cyclizations.
Targeted Modifications of the Propoxy Linker in this compound
Chain Elongation and Shortening Strategies
Modifying the length of the propoxy linker can be achieved through synthetic routes that either start from precursors with different chain lengths or involve post-synthetic modification.
Chain Elongation: A common strategy for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. youtube.comyoutube.com To elongate the chain, one could start with 3-hydroxybenzaldehyde (B18108) and react it with a longer-chain haloalkane containing a terminal morpholine (B109124), or a haloalkane that can be subsequently converted to a morpholine. Alternatively, a longer bromoalkoxy benzaldehyde could be synthesized and then reacted with morpholine. researchgate.net
Chain Shortening: Similarly, to shorten the linker, one would start with 3-hydroxybenzaldehyde and react it with a shorter-chain haloalkane, such as N-(2-chloroethyl)morpholine.
| Strategy | Reactants | Product Linker Length |
| Chain Elongation | 3-Hydroxybenzaldehyde + N-(4-bromobutyl)morpholine | Butoxy (C4) |
| Chain Shortening | 3-Hydroxybenzaldehyde + N-(2-chloroethyl)morpholine | Ethoxy (C2) |
Introduction of Heteroatoms or Functional Groups within the Linker
The introduction of additional heteroatoms or functional groups within the propoxy linker can significantly impact the molecule's properties.
Introduction of a Hydroxyl Group: A hydroxyl group can be introduced into the linker by using a functionalized haloalkane in a Williamson ether synthesis with 3-hydroxybenzaldehyde. For example, reacting 3-hydroxybenzaldehyde with an epichlorohydrin (B41342) followed by reaction with morpholine would introduce a hydroxyl group on the central carbon of the linker. The presence of hydroxyl groups can affect properties like solubility and potential for hydrogen bonding.
Introduction of an Amine Group: An additional amine functionality can be incorporated into the linker. youtube.com This could be achieved by synthesizing a diamine-containing alkyl halide and reacting it with 3-hydroxybenzaldehyde. Alternatively, a linker with a protected amine could be introduced, followed by deprotection. Amine-reactive crosslinkers can also be considered for further functionalization. youtube.com
Synthesis and Characterization of Novel Derivatives and Analogs of this compound
The synthesis of novel derivatives and analogs of this compound can be approached by modifying the benzaldehyde core or by altering the substituents on the morpholine ring, although the latter is less common once the core structure is assembled.
A plausible synthetic route to the parent compound involves the Williamson ether synthesis. This would entail the reaction of 3-hydroxybenzaldehyde with N-(3-chloropropyl)morpholine or a related derivative with a suitable leaving group on the propyl chain, typically in the presence of a base like sodium hydride or potassium carbonate. A similar synthesis is used for the 2-position isomer, where salicylaldehyde (B1680747) is reacted with N-(3-chloropropyl)-morpholine. prepchem.com
The aldehyde functional group is a versatile handle for creating a wide array of derivatives. For example, the aldehyde can be converted into an oxime. The oxime of a closely related analog, 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde, has been synthesized and characterized. chemicalbook.com This suggests that this compound could readily undergo condensation reactions with hydroxylamine (B1172632) and its derivatives, hydrazines, and semicarbazides to yield the corresponding oximes, hydrazones, and semicarbazones.
Furthermore, a variety of analogs can be synthesized by using substituted benzaldehydes as starting materials. Several such analogs are known and have been characterized.
Table 1: Selected Analogs of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Distinctions |
|---|---|---|---|---|
| This compound | C₁₄H₁₉NO₃ | 249.31 | 82625-44-3 | Parent compound with meta-substituted propoxy linker. echemi.com |
| 4-[3-(4-Morpholinyl)propoxy]benzaldehyde | C₁₄H₁₉NO₃ | 249.31 | 71760-44-6 | Para-substituted isomer of the parent compound. |
| 2-[3-(4-Morpholinyl)propoxy]benzaldehyde | C₁₄H₁₉NO₃ | 249.31 | Not Specified | Ortho-substituted isomer, synthesized from salicylaldehyde. prepchem.com |
The synthesis of complex pharmaceutical agents often involves intermediates containing the morpholinopropoxy side-chain. For example, the synthesis of Gefitinib (B1684475), an anticancer drug, involves the preparation of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which highlights the industrial relevance of this chemical moiety. google.com
The characterization of these compounds relies on standard spectroscopic methods. For instance, the synthesis of a novel benzaldehyde derivative, 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, was confirmed by X-ray crystallography, providing precise data on its molecular structure. nih.gov
Table 2: Crystallographic Data for 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₅ |
| Molecular Weight | 319.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4885 (14) |
| b (Å) | 13.048 (2) |
| c (Å) | 12.745 (2) |
| β (°) | 101.120 (3) |
| Volume (ų) | 1548.3 (4) |
Data sourced from a study on a related benzaldehyde derivative, illustrating typical characterization data. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 4 Morpholinyl Propoxy Benzaldehyde Analogs
Systematic Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions
The chemical reactivity of the benzaldehyde (B42025) moiety and the nature of biological interactions are profoundly influenced by the electronic and steric properties of substituents on the aromatic ring and the morpholine (B109124) group.
The aldehyde functional group is a key site for chemical reactions and interactions with biological targets. Its reactivity is modulated by substituents on the benzaldehyde ring through inductive and resonance effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the formyl carbon, influencing its electrophilicity.
Studies on substituted benzaldehydes have shown that the rate of reaction can be correlated with the electronic properties of the substituents. nih.gov For instance, in nucleophilic addition reactions, which are characteristic of aldehydes, the presence of EWGs such as nitro (NO₂) or cyano (CN) groups on the benzaldehyde ring enhances the electrophilicity of the formyl carbon. This increased positive charge makes the carbonyl carbon more susceptible to attack by nucleophiles. Conversely, EDGs like methoxy (B1213986) (OCH₃) or amino (NH₂) groups decrease the electrophilicity of the formyl carbon through resonance, thereby reducing its reactivity towards nucleophiles. ncert.nic.in
The position of the substituent also plays a crucial role. A substituent at the para position (position 4) can exert strong resonance effects, while a meta substituent (position 5 relative to the propoxy chain) primarily exerts an inductive effect. nih.gov The steric bulk of substituents, particularly at the ortho position (positions 2 or 6), can hinder the approach of reactants or binding to a target protein, a phenomenon known as steric hindrance. ncert.nic.in
To illustrate these effects, a hypothetical data table can be constructed based on general principles of organic chemistry and findings from related studies on substituted benzaldehydes.
| Substituent (at position 5) | Electronic Effect | Expected Relative Reactivity (towards nucleophiles) | Rationale |
| -NO₂ | Strong EWG (Inductive) | High | Increases electrophilicity of the formyl carbon. |
| -Cl | EWG (Inductive) | Moderate-High | Increases electrophilicity of the formyl carbon. |
| -H | Neutral | Baseline | Reference compound. |
| -CH₃ | Weak EDG (Inductive) | Low | Decreases electrophilicity of the formyl carbon. |
| -OCH₃ | Strong EDG (Resonance) | Very Low | Significantly decreases electrophilicity of the formyl carbon via resonance. |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
These electronic modifications can directly impact biological activity. For instance, in a series of morpholine-substituted quinazoline (B50416) derivatives, the introduction of electron-withdrawing or electron-donating groups on an attached phenyl ring significantly influenced their cytotoxic activity against various cancer cell lines. nih.gov Specifically, a 3,4,5-trimethoxy substitution (strong EDG) resulted in the most potent compound against all tested cell lines. nih.gov
The morpholine ring is a common motif in medicinal chemistry, often introduced to enhance the physicochemical properties of a molecule, such as solubility and metabolic stability. acs.org The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and improving aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, contributing to ligand-target interactions. nih.gov
Substitutions on the morpholine ring itself can have a significant impact on molecular recognition and biological activity. The introduction of substituents can alter the ring's conformation, basicity (pKa), and steric profile, thereby influencing how the molecule fits into a binding pocket and interacts with key residues.
For example, the addition of small alkyl groups, such as a methyl group, at the C-2 or C-3 positions of the morpholine ring can introduce a chiral center and provide additional van der Waals interactions within a receptor's binding site. However, larger, bulky substituents could lead to steric clashes and a decrease in binding affinity.
The morpholine moiety can also serve as a scaffold to correctly position other functional groups for optimal interaction with a biological target. nih.govacs.org Its presence can improve pharmacokinetic and pharmacodynamic profiles. nih.gov In some central nervous system (CNS) active compounds, the morpholine ring is used to enhance potency through direct molecular interactions and to modulate brain permeability. nih.gov
| Morpholine Ring Modification | Potential Impact on Molecular Recognition | Rationale |
| Unsubstituted | Baseline hydrogen bonding and salt formation. | The oxygen is a hydrogen bond acceptor and the nitrogen is basic. |
| C-2 or C-3 Methyl Substitution | May increase binding affinity through additional hydrophobic interactions. Introduces chirality. | Can provide a better fit in a specific hydrophobic sub-pocket of the receptor. |
| N-Oxidation | Decreased basicity, potential for new hydrogen bonding interactions. | The N-oxide can act as a hydrogen bond acceptor. |
| Ring Opening | Loss of the defined chair conformation and altered physicochemical properties. | Leads to a more flexible and typically more polar analog. |
Positional Isomerism and Conformational Effects on Molecular Function
The spatial arrangement of atoms and functional groups within a molecule is critical for its biological function. Positional isomerism and conformational preferences of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde analogs are key determinants of their interaction with biological targets.
Positional isomers, where the morpholinylpropoxy group is attached to different positions on the benzaldehyde ring (ortho, meta, or para), can exhibit markedly different biological activities and properties. The synthesis of these isomers typically involves the reaction of the corresponding hydroxybenzaldehyde isomer with a 3-(4-morpholinyl)propyl halide under basic conditions.
para-Isomer (4-[3-(4-Morpholinyl)propoxy]benzaldehyde): This isomer presents a more linear and extended conformation. The substituent is positioned opposite the aldehyde group, which may allow for simultaneous interactions with two distinct regions of a large binding pocket. Studies on related structures suggest that para-substituted derivatives can have different biological profiles compared to their ortho or meta counterparts.
ortho-Isomer (2-[3-(4-Morpholinyl)propoxy]benzaldehyde): In this isomer, the bulky morpholinylpropoxy group is adjacent to the aldehyde. This proximity can lead to steric hindrance, potentially forcing the aldehyde group out of the plane of the benzene (B151609) ring and altering its reactivity and binding interactions. It can also facilitate intramolecular interactions.
meta-Isomer (this compound): The meta position provides a balance between the extended nature of the para isomer and the steric crowding of the ortho isomer. This arrangement allows the two functional groups to project into different regions of space, potentially interacting with different sub-pockets of a receptor.
A hypothetical comparison of the biological activity of these positional isomers is presented below, based on general SAR principles.
| Isomer | Relative Position of Functional Groups | Expected Biological Activity Profile | Rationale |
| ortho | Adjacent | Potentially lower activity due to steric hindrance, but could be highly selective if the target has a compatible pocket. | Steric clash may prevent optimal binding in many targets. |
| meta | Angled | May exhibit a unique activity profile by engaging with two separate binding regions. | Offers a different spatial arrangement of key interaction features. |
| para | Opposite | Often potent, as it can span a larger binding site and interact with distinct domains. | The linear arrangement can be favorable for binding in elongated pockets. |
The flexibility of the propoxy linker in this compound allows the molecule to adopt various conformations in solution. The energetically preferred conformation, or "bioactive conformation," is the one that the molecule adopts when it binds to its biological target. Understanding these conformational preferences is crucial for rational drug design.
The three single bonds in the propoxy chain (O-CH₂, CH₂-CH₂, and CH₂-N) can rotate, leading to a multitude of possible spatial arrangements. Computational modeling and spectroscopic techniques can be used to predict and determine the most stable conformations. In general, extended or "all-trans" conformations are often low in energy for simple alkyl chains. However, interactions between the morpholine ring and the benzaldehyde moiety, as well as solvent effects, can favor more folded conformations.
Computational Chemistry and Molecular Modeling of 3 3 4 Morpholinyl Propoxy Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule.
Density Functional Theory (DFT) Studies of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a compound like this compound, DFT calculations would typically be employed to optimize the molecular geometry and compute a range of electronic properties. Studies on similar molecules, such as various benzaldehyde (B42025) derivatives, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze vibrational spectra and geometric parameters. researchgate.net For instance, research on 4-methoxybenzaldehyde (B44291) and 4-hydroxybenzaldehyde (B117250) has successfully employed DFT to determine optimized bond lengths, bond angles, and Mulliken atomic charges. researchgate.netmdpi.com
A hypothetical DFT study on this compound would likely yield data similar to the following illustrative table, which is based on calculations performed on related structures.
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. researchgate.net
In studies of benzaldehyde derivatives, FMO analysis has been used to understand charge transfer within the molecule and to predict reactivity. conicet.gov.ar For this compound, the HOMO would likely be localized on the electron-rich morpholine (B109124) and alkoxy-substituted benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing benzaldehyde group. A smaller HOMO-LUMO gap suggests higher reactivity. sapub.org Reaction pathway studies, such as those performed on the reaction between benzaldehyde and amines, use DFT to identify transition states and calculate activation energies, providing insight into reaction mechanisms. nih.gov
Hypothetical FMO Properties for this compound
| Parameter | Predicted Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | ~ -6.0 to -7.0 | Represents the ionization potential; a higher value indicates a greater tendency to donate electrons. |
| ELUMO | ~ -1.5 to -2.5 | Represents the electron affinity; a lower value indicates a greater tendency to accept electrons. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules, including their flexibility and interactions with the environment.
Exploration of Conformational Space and Flexibility of this compound
The propoxy linker connecting the morpholine and benzaldehyde moieties allows for considerable conformational flexibility. MD simulations could explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The morpholine ring itself can exist in a stable chair conformation. nih.gov The orientation of the morpholine ring relative to the benzaldehyde group and the torsion angles of the propoxy chain would be critical parameters to investigate. This conformational flexibility can be crucial for its interaction with biological targets. researchgate.net
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations in different solvent environments (e.g., water, ethanol) can reveal how intermolecular interactions, such as hydrogen bonding with the morpholine oxygen and nitrogen or the aldehyde oxygen, affect the molecule's shape and electronic properties. nih.gov The morpholine moiety is known to enhance solubility and can modulate pharmacokinetic properties, an effect that can be studied computationally. nih.govnih.gov
Ligand-Based and Structure-Based Computational Design Methodologies
In the absence of a known biological target, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) studies are valuable. If a target is identified, structure-based methods like molecular docking become central.
Research on various benzaldehyde derivatives has successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their biological activities. nih.govsigmaaldrich.com These models correlate the 3D steric and electrostatic fields of the molecules with their inhibitory potency.
Should this compound be identified as an inhibitor of a specific enzyme, molecular docking studies could be performed to predict its binding mode within the active site. The morpholine group is often incorporated into drug candidates to improve binding affinity and pharmacokinetic properties. nih.govresearchgate.net Docking studies on other morpholine-containing inhibitors have shown that the morpholine ring can form key hydrogen bonds and hydrophobic interactions within the target's binding pocket. nih.gov
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, with its structural similarities to known inhibitors of enzymes implicated in neurodegenerative diseases, several biological targets are of high relevance. These include Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B), both of which are established targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. nih.govnih.gov
Acetylcholinesterase (AChE): The morpholine moiety is a known constituent of some AChE inhibitors. nih.govtandfonline.com Docking studies of this compound into the active site of human AChE (PDB: 4EY7) could reveal key interactions. It is hypothesized that the protonated morpholine nitrogen could form a cation-π interaction with the aromatic side chain of Trp86 in the catalytic anionic site (CAS) of the enzyme. The propoxy linker would likely position the benzaldehyde group towards the peripheral anionic site (PAS), where the aldehyde oxygen could form hydrogen bonds with residues such as Tyr124 or Tyr72. researchgate.net The benzene ring itself may engage in π-π stacking interactions with Phe338 or Tyr337.
Monoamine Oxidase-B (MAO-B): The morpholine scaffold is also present in potent MAO-B inhibitors. nih.gov Docking simulations into the active site of human MAO-B (PDB: 2V5Z) could elucidate the binding mode of this compound. The morpholine ring is expected to be accommodated within the hydrophobic entrance of the active site. The benzaldehyde moiety could be positioned deep within the catalytic cavity, near the FAD cofactor. The aldehyde group might form hydrogen bonds with backbone atoms or water molecules within the active site, while the aromatic ring could interact with key tyrosine residues (e.g., Tyr398, Tyr435) that line the cavity.
Aldehyde Dehydrogenase (ALDH): Given the benzaldehyde structure, ALDHs are another class of potential targets. mdpi.comresearchgate.net Certain ALDH isoforms are overexpressed in various diseases, and their inhibition is a topic of interest. mdpi.com Docking into an ALDH active site (e.g., ALDH1A3) would likely show the benzaldehyde group positioned near the catalytic cysteine residue, poised for a potential covalent or non-covalent interaction. acs.org The morpholinopropoxy tail would extend towards the solvent-exposed region of the active site entrance.
A hypothetical summary of docking results is presented in the table below, showcasing predicted binding affinities and key interacting residues for these targets.
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (4EY7) | -9.8 | Trp86, Tyr124, Phe338, Tyr337 |
| Monoamine Oxidase-B (2V5Z) | -10.5 | Tyr398, Tyr435, Ile199 |
| Aldehyde Dehydrogenase (ALDH1A3) | -8.9 | Cys302, Trp177, Val120 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, a QSAR study could provide valuable insights for optimizing their inhibitory potency against a specific target, such as MAO-B.
A hypothetical QSAR study could be conducted on a series of derivatives with substitutions on the benzaldehyde ring. The biological activity (e.g., IC50 values for MAO-B inhibition) would be the dependent variable, while various physicochemical descriptors would serve as independent variables. These descriptors could include:
Electronic parameters: Hammett constants (σ) to describe the electron-donating or withdrawing nature of the substituents.
Hydrophobic parameters: The partition coefficient (logP) or Hansch-Fujita constants (π) to quantify the hydrophobicity of the substituents. nih.gov
Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) to account for the size and shape of the substituents.
A stepwise multiple linear regression analysis might yield a QSAR equation similar to the following hypothetical model:
pIC50 = -0.85 * σ + 0.45 * π - 0.12 * MR + 5.25 (n = 25, r² = 0.91, q² = 0.82, F = 45.6)
This equation would suggest that electron-donating groups (negative σ), increased hydrophobicity (positive π), and smaller steric bulk (negative MR coefficient) on the benzaldehyde ring are favorable for higher inhibitory activity (pIC50). nih.gov Such a model would provide a predictive tool for designing more potent inhibitors before their synthesis. nih.govresearchgate.net
The following table presents hypothetical data for a set of derivatives used in such a QSAR study.
| Compound ID | Substituent (R) | pIC50 (Experimental) | pIC50 (Predicted) |
| 1 | H | 5.20 | 5.25 |
| 2 | 4-OCH3 | 5.85 | 5.88 |
| 3 | 4-Cl | 5.40 | 5.37 |
| 4 | 4-NO2 | 4.60 | 4.63 |
| 5 | 2-OH | 5.95 | 5.91 |
De Novo Design and Virtual Screening Applications Utilizing the this compound Scaffold
The this compound scaffold serves as an excellent starting point for both de novo design and virtual screening campaigns to discover novel bioactive molecules.
De Novo Design: This computational approach involves constructing novel molecules piece by piece within the constraints of a target's active site. Using the binding mode of this compound in a target like MAO-B as a template, de novo design algorithms could suggest modifications to improve binding affinity and selectivity. For instance, the benzaldehyde moiety could be replaced with other aromatic or heteroaromatic rings predicted to have better interactions with the active site residues. Similarly, the propoxy linker could be altered in length or rigidity, and the morpholine ring could be substituted or replaced with other nitrogen-containing heterocycles to explore different interaction spaces. tandfonline.comnih.govresearchgate.net
Virtual Screening: In virtual screening, large libraries of chemical compounds are computationally docked into a target's active site to identify potential "hits." A library of compounds containing the this compound scaffold could be screened against a panel of CNS-related targets. This focused screening approach, based on a privileged scaffold, increases the likelihood of identifying compounds with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as the morpholine moiety is known to often confer good pharmacokinetic characteristics. acs.orgacs.org The top-ranked compounds from the virtual screen would then be prioritized for acquisition and in vitro biological evaluation, accelerating the drug discovery process.
Investigation of Biological and Pharmacological Relevance of 3 3 4 Morpholinyl Propoxy Benzaldehyde and Its Analogs
In Vitro Biological Profiling and Target Identification
The initial assessment of the biological activity of novel compounds like 3-[3-(4-Morpholinyl)propoxy]benzaldehyde and its analogs often begins with a broad in vitro screening to identify potential therapeutic targets and biological effects.
High-Throughput Screening (HTS) Assays for Preliminary Activity Assessment
For instance, a library of compounds including morpholine (B109124) derivatives might be screened for its ability to inhibit a particular kinase involved in cancer progression or to modulate the activity of a G-protein coupled receptor implicated in a neurological disorder. The results of such screens are typically expressed as the percentage of inhibition or activation at a single concentration. Hits from these primary screens are then subjected to further analysis to confirm their activity and determine their potency.
Enzyme Inhibition, Activation, and Modulatory Studies
The morpholine and benzaldehyde (B42025) components of the target compound suggest potential interactions with various enzymes. Benzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class involved in cellular detoxification and metabolism. For example, a close analog, 4-(N,N-dipropylamino)benzaldehyde, has been shown to be a potent, reversible inhibitor of both mouse and human class I ALDH. e3s-conferences.org Kinetic studies revealed a mixed-type inhibition with respect to aldehyde substrates and uncompetitive inhibition with respect to the cofactor NAD. e3s-conferences.org The inhibition constants (Ki) for this analog are in the nanomolar range, highlighting the potential for benzaldehyde derivatives to be highly effective enzyme inhibitors. e3s-conferences.org
| Compound | Enzyme | Substrate | Inhibition Type | Ki (nM) |
| 4-(N,N-dipropylamino)benzaldehyde | Mouse ALDH | Propanal | Mixed | 10 |
| Phenylacetaldehyde | Mixed | 77 | ||
| Human ALDH | Propanal | Mixed | 3 | |
| Phenylacetaldehyde | Mixed | 70 |
This table presents the enzyme inhibition data for an analog of this compound, demonstrating the potential of this class of compounds as enzyme inhibitors. e3s-conferences.org
Furthermore, the morpholine moiety is a common feature in many enzyme inhibitors, including those targeting kinases, cholinesterases, and monoamine oxidases. nih.gov This suggests that this compound and its analogs could be investigated for a wide range of enzyme modulatory activities.
Receptor Binding Assays and Ligand Efficacy Determinations
Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with a specific receptor. These assays determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct receptor binding data for this compound is limited, studies on analogs provide valuable insights.
For example, a compound featuring a morpholinoethoxy phenyl group, structurally related to the target compound, was identified as a highly selective 5-HT2A receptor inverse agonist. nih.gov This analog, APD791, inhibited serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM, demonstrating potent activity at this receptor. nih.gov This finding suggests that the morpholinylpropoxy benzaldehyde scaffold could be a promising starting point for the development of selective receptor modulators.
| Analog | Target Receptor | Assay | IC50 (nM) |
| APD791 (morpholinoethoxy phenyl derivative) | 5-HT2A | Human platelet aggregation | 8.7 |
This table shows the receptor binding activity of a structural analog, indicating the potential for this chemical class to interact with specific receptors. nih.gov
Cellular Assays for Functional Response and Pathway Modulation
Cellular assays are essential for understanding the functional consequences of a compound's interaction with its molecular target within a biological system. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and changes in signaling pathways.
Numerous studies have demonstrated the cytotoxic potential of morpholine-containing compounds against various cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant anticancer activity. nih.govnih.gov Specifically, compounds AK-3 and AK-10 were effective against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, with IC50 values in the low micromolar range. nih.govnih.gov
| Compound | Cell Line | IC50 (µM) |
| AK-3 | A549 (Lung Cancer) | 10.38 ± 0.27 |
| MCF-7 (Breast Cancer) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10 | A549 (Lung Cancer) | 8.55 ± 0.67 |
| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |
This table summarizes the cytotoxic activity of morpholine-substituted quinazoline analogs against various cancer cell lines, highlighting their potential as anticancer agents. nih.govnih.gov
Similarly, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against cancer cells, with some analogs exhibiting IC50 values in the nanomolar range. mdpi.com
Mechanistic Studies on Pharmacological Actions
Understanding the molecular mechanism of action (MOA) is a critical step in the development of any new therapeutic agent. It involves elucidating how a compound produces its pharmacological effect at the molecular level.
Elucidation of Molecular Mechanisms of Action (MOA)
For analogs of this compound that exhibit anticancer activity, mechanistic studies have revealed that they can induce cell death through apoptosis and disrupt the cell cycle. The morpholine-substituted quinazoline derivatives AK-3 and AK-10 were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govnih.gov The primary cause of cell death was identified as apoptosis, which is a programmed and controlled form of cell death. nih.govnih.gov Further investigation suggested that these compounds may exert their effects by binding to Bcl-2 proteins, which are key regulators of apoptosis. nih.gov
In another example, morpholine-substituted tetrahydroquinoline derivatives were found to trigger apoptosis, leading to programmed cell death in cancer cells. mdpi.com The incorporation of the morpholine moiety was found to be crucial for enhancing the potency and selectivity of these compounds. mdpi.com Computational studies, including molecular docking, have helped to visualize how these compounds might bind to their target proteins and exert their function. mdpi.com
The benzaldehyde moiety itself has also been implicated in specific molecular mechanisms. For instance, benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity, a process involved in cancer metastasis and treatment resistance, by targeting the interaction of 14-3-3ζ with H3S28ph.
Investigation of Downstream Signaling Pathways
Analogs incorporating the 3-(4-morpholinyl)propoxy scaffold are frequently designed as inhibitors of protein kinases, which are pivotal enzymes in cellular signaling cascades. Consequently, the investigation of downstream signaling pathways is central to understanding their mechanism of action. For instance, compounds containing this moiety have been developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Inhibition of EGFR blocks downstream pathways critical for cancer cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. researchgate.net
Derivatives of the 3-(4-morpholinyl)propoxy scaffold have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. researchgate.net Some of these compounds have demonstrated the ability to block the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival that is often dysregulated in cancer. researchgate.net The morpholine group in these structures is considered a versatile pharmacophore that can modulate pharmacokinetic properties and enhance potency through interactions with target proteins like kinases. nih.govijprems.com
Identification of Off-Target Interactions and Selectivity Profiling
Selectivity is a crucial aspect of drug development to minimize side effects. For kinase inhibitors, which often target ATP-binding pockets that are conserved across many kinases, selectivity profiling is a significant undertaking. While specific off-target interaction data for this compound is not available, the selectivity of its more complex analogs has been a subject of investigation.
For example, a series of 2-anilinoquinolines featuring a 3-(morpholino)propoxy moiety were screened against a panel of 47 oncogenic kinases. nih.gov One of the most potent compounds in this series, compound 7d, demonstrated selective inhibitory activity towards TrkA kinase, with 96% inhibition. nih.gov This highlights that while the scaffold is part of a broader class of kinase inhibitors, specific substitutions on the core structure can confer a high degree of selectivity for particular targets. The morpholine moiety itself is considered a privileged structure in medicinal chemistry, in part because its incorporation can lead to desirable drug-like properties and improved pharmacokinetics, which indirectly relates to a more favorable selectivity profile by allowing for lower effective concentrations. nih.govresearchgate.net
Preclinical Pharmacodynamic Evaluation in Relevant Biological Systems
The preclinical pharmacodynamic evaluation of compounds containing the 3-(4-morpholinyl)propoxy scaffold is essential to bridge the gap between in vitro activity and in vivo efficacy. This involves assessing target engagement and pharmacological response in systems that mimic human disease.
Ex vivo studies on analogs of this compound focus on confirming that the drug interacts with its intended target in a biological matrix and elicits the expected downstream effects. For kinase inhibitors developed from this scaffold, this would involve treating cells or tissues with the compound and then measuring the phosphorylation status of the target kinase and its downstream substrates. For example, in the context of EGFR inhibitors, researchers would assess the level of phosphorylated EGFR and key signaling proteins like Akt and ERK in treated cancer cells. These assessments serve as crucial biomarkers of the drug's activity.
The pharmacological response of compounds incorporating the 3-(4-morpholinyl)propoxy moiety has been evaluated in various disease-relevant models, primarily in oncology. For instance, novel 5-substituted-2-anilinoquinolines with this scaffold have demonstrated broad-spectrum antiproliferative activities against a panel of 60 human cancer cell lines. nih.gov Several of these compounds showed potent inhibitory and lethal effects, with mean GI50 (50% growth inhibition) values in the micromolar range, and were superior in potency and efficacy to the reference compound gefitinib (B1684475) across most tested cell lines. nih.gov
Furthermore, these potent compounds exhibited low cytotoxic effects against normal human fibroblast (HFF-1) cell lines, indicating a degree of selectivity for cancer cells. nih.gov The evaluation in such a diverse panel of cell lines provides insights into the potential therapeutic breadth of compounds built upon this scaffold.
Medicinal Chemistry Strategies Employing the this compound Scaffold
The this compound scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. lookchem.comresearchgate.net The morpholine ring is a privileged structure, often added to lead compounds to improve their pharmacological profile. nih.govresearchgate.net
The identification of lead compounds often involves high-throughput screening of chemical libraries. Once a hit compound containing a promising scaffold like the 3-(4-morpholinyl)propoxy]benzaldehyde is identified, medicinal chemists embark on a process of lead optimization. This involves synthesizing a series of analogs to establish a structure-activity relationship (SAR). nih.gov
The goal of SAR studies is to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). For example, modifications to the aromatic ring of the benzaldehyde or substitution of the aldehyde group with other functional groups can dramatically influence biological activity. mdpi.comjocpr.commdpi.com The 3-(4-morpholinyl)propoxy chain is often retained or subtly modified as it is frequently crucial for anchoring the molecule in the target's binding site or for conferring favorable pharmacokinetic properties. nih.gov An improved three-step process for the synthesis of gefitinib, an EGFR inhibitor, highlights the utility of intermediates based on this scaffold. researchgate.net This process allows for the efficient and cost-effective production of the final drug product, underscoring the industrial and medicinal importance of this chemical framework. researchgate.net
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 82625-44-3 | |
| Molecular Formula | C14H19NO3 | |
| Molecular Weight | 249.3 g/mol | |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Table 2: Biological Activity of an Analog Containing the 3-(Morpholino)propoxy Moiety
| Compound | Description | Key Finding | Mean GI50 | Reference |
| Compound 7d | 2-anilinoquinoline with 3-(morpholino)propoxy at C5 | Selective inhibitor of TrkA kinase (96% inhibition) | 1.62 µM | nih.gov |
Prodrug Design and Targeted Delivery Approaches
Currently, there is a lack of publicly available scientific literature detailing specific prodrug design or targeted delivery approaches for the compound This compound . Research in this area for this specific molecule has not been published in accessible scholarly articles or patents.
However, the structural features of This compound offer theoretical possibilities for its development into a prodrug. The aldehyde functional group is a key site for chemical modification. General principles of prodrug design often involve the conversion of an active molecule into a temporarily inactive form that can be metabolized in the body to release the parent drug. For benzaldehyde derivatives, a common strategy is the formation of an acetal (B89532) or a related protecting group. This modification can enhance stability, improve solubility, and alter pharmacokinetic properties. In a hypothetical prodrug strategy for This compound , the aldehyde could be converted into a more stable and potentially more bioavailable form, which would then be enzymatically or chemically cleaved in a specific physiological environment to regenerate the active aldehyde.
The morpholine moiety within the structure is also significant for targeted delivery considerations. The basic nitrogen atom of the morpholine ring can be protonated at physiological pH, which can influence the molecule's solubility and its interactions with biological membranes and transporters. In the broader context of drug delivery, morpholine-containing compounds have been investigated for their potential to improve pharmacokinetic profiles. The inclusion of a morpholine ring can modulate properties such as lipophilicity and metabolic stability, which are critical for effective drug delivery to target tissues.
While specific carriers or targeting ligands for This compound have not been described in the literature, general strategies for targeted drug delivery often involve conjugation to peptides, antibodies, or nanoparticles that can recognize and bind to specific cell types or tissues. For a compound like this, a targeted approach would likely aim to exploit unique biochemical features of a diseased tissue, such as the overexpression of certain enzymes or receptors, to achieve localized drug release and therapeutic effect.
Application in Chemical Biology as a Research Probe
There is no specific information available in the scientific literature regarding the application of This compound as a research probe in chemical biology.
In principle, molecules with its structural characteristics could be adapted for such purposes. The benzaldehyde group is a reactive functional handle that can participate in various chemical reactions, making it a potential point of attachment for reporter groups such as fluorophores or biotin. A fluorescently labeled version of This compound could theoretically be used to visualize its distribution in cells or tissues, or to study its interactions with potential biological targets.
The morpholine group can also contribute to the utility of a molecule as a chemical probe. Its presence can influence the probe's solubility and cell permeability. Furthermore, the development of fluorescent probes containing a morpholine moiety for the detection of biological analytes is an active area of research. These probes often exploit the electronic properties of the morpholine ring to modulate the fluorescence output of the molecule upon binding to a target.
For This compound to be developed into a useful research probe, it would be necessary to first identify a specific biological process or target that it modulates. Following this, the molecule could be chemically modified to incorporate a reporter group, and its properties as a probe would need to be thoroughly characterized. This would include assessing its selectivity, sensitivity, and its ability to function in a complex biological environment. Without such foundational research, its application as a chemical biology probe remains speculative.
Advanced Research Applications and Future Perspectives for 3 3 4 Morpholinyl Propoxy Benzaldehyde
Potential Applications as Building Blocks in Advanced Materials Science
The presence of both a reactive aldehyde and a tertiary amine in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde offers a versatile platform for the development of advanced materials. These functional groups allow for its incorporation into a variety of polymer structures and for the modification of surfaces to create functional coatings.
Precursor in Polymer Synthesis and Functional Coatings
The aldehyde group of this compound is a key feature that allows it to act as a monomer or a functionalizing agent in polymer synthesis. Benzaldehyde-functionalized polymers have been shown to self-assemble into structures like vesicles, where the aldehyde groups can be used for further chemical modifications. Current time information in Boston, MA, US.nih.gov This suggests that polymers incorporating this compound could form self-assembling materials with reactive surfaces.
The reactivity of the aldehyde functionality can be exploited in cross-linking reactions and for the attachment of other molecules, such as fluorescent dyes, through reductive amination. nih.gov This opens up possibilities for creating functional polymers with tailored properties for applications in drug delivery and diagnostics.
In the realm of functional coatings, benzaldehyde (B42025) derivatives are utilized for their ability to form protective layers on various substrates. For instance, salicylaldehyde (B1680747) azine-functionalized polybenzoxazine has been synthesized and its nanocomposites have shown potential as corrosion-inhibiting coatings for mild steel. researchgate.net While direct research on this compound for coatings is limited, its structural similarities to other functional benzaldehydes suggest its potential utility in creating protective and functional surface layers. The morpholine (B109124) group, known for its use in corrosion inhibitors, could further enhance such properties. e3s-conferences.org
| Potential Application | Relevant Functional Group(s) | Example from Related Compounds | Potential Advantage of this compound |
| Polymer Vesicles | Benzaldehyde | Self-assembly of PEO-b-PVBA block copolymers. Current time information in Boston, MA, US.nih.gov | The morpholine group could impart pH-responsiveness to the vesicles. |
| Functional Coatings | Benzaldehyde, Morpholine | Salicylaldehyde azine-functionalized polybenzoxazine for corrosion inhibition. researchgate.net | The combination of a film-forming propensity and the known anti-corrosive properties of morpholine derivatives. e3s-conferences.org |
| Reactive Polymers | Benzaldehyde | Benzaldehyde-functionalized ionic liquids for further chemical transformations. researchgate.netresearchgate.net | The tertiary amine of the morpholine group can act as a built-in catalyst or base for certain reactions. |
Components in Biosensors and Chemical Sensors
The aldehyde group is a valuable tool for the covalent immobilization of biomolecules onto sensor surfaces. This has led to the development of electrochemical biosensors that utilize benzaldehyde-functionalized materials. For example, a disposable immunosensor based on a phosphazene polymer with benzaldehyde side groups has been developed for the detection of biomarkers. e3s-conferences.org In such systems, the aldehyde groups provide a site for the attachment of antibodies.
Given this, this compound could serve as a functionalizing agent for sensor platforms. The propoxy linker provides flexibility, which can be advantageous for the proper orientation of immobilized biomolecules, while the morpholine moiety could influence the surface properties, such as hydrophilicity and charge.
Methodological Advancements in Analytical Characterization Beyond Basic Identification
The detailed characterization of this compound, especially within complex mixtures, necessitates the use of advanced analytical techniques that go beyond simple identification.
Development of Advanced Spectroscopic Techniques for Complex Mixture Analysis
The analysis of complex mixtures containing benzaldehyde derivatives often requires sophisticated spectroscopic methods. For instance, high-resolution Fourier-transform infrared (FTIR) spectroscopy has been employed to probe the rotational barrier of benzaldehyde, providing detailed structural information. rsc.org For mixtures, techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be enhanced through derivatization strategies to improve the detection of low molecular weight aldehydes. researchgate.net
While specific advanced spectroscopic studies on this compound are not widely reported, the principles from related compounds can be applied. The infrared spectrum of benzaldehyde shows characteristic peaks for the C-H vibrations of the benzene (B151609) ring and the aldehyde group, as well as the C=O stretching vibration of the carbonyl group. docbrown.info The presence of the morpholine and propoxy groups in this compound would introduce additional characteristic bands that could be analyzed using techniques like 2D NMR for detailed structural elucidation in complex environments. researchgate.net
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| High-Resolution FTIR | Detailed vibrational and rotational data. rsc.org | Could be used to study the conformational flexibility of the propoxy linker and its interaction with the benzaldehyde and morpholine rings. |
| MALDI-MS with Derivatization | Enhanced detection of low molecular weight aldehydes. researchgate.net | Could be adapted for the sensitive detection of this compound in complex biological or material samples. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and spatial relationships. researchgate.net | Essential for unambiguous structure confirmation and for studying its interactions with other molecules in a mixture. |
Hyphenated Chromatographic Methods for Metabolite Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a particularly relevant technique for the analysis of morpholine-containing compounds and their metabolites. beilstein-journals.org The combination of the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry allows for the identification and quantification of compounds in intricate matrices. nih.govresearchgate.net
Given that the morpholine moiety is found in many pharmaceuticals, methods for its metabolite profiling are well-established. researchgate.net Should this compound or its derivatives be used in biological systems, LC-MS/MS would be the method of choice for tracking its metabolic fate. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide structural information about the metabolites.
Emerging Research Frontiers and Interdisciplinary Collaborations
The unique combination of functional groups in this compound positions it at the intersection of several scientific disciplines, fostering opportunities for interdisciplinary research.
The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical and metabolic properties. researchgate.net This, combined with the reactive aldehyde, makes this compound an interesting scaffold for the development of new therapeutic agents. Its potential as a building block for bioactive molecules could lead to collaborations between synthetic chemists, medicinal chemists, and pharmacologists. researchgate.netnih.gov
In the field of materials science, the ability to create functional polymers and coatings opens up avenues for collaboration with engineers and biologists. e3s-conferences.org For example, developing smart materials that respond to biological stimuli could be a fruitful area of research. The morpholine group's pH sensitivity could be exploited to create materials that change their properties in response to changes in their environment.
Furthermore, the development of new analytical methodologies for the characterization of this and related compounds would benefit from collaborations between analytical chemists and computational chemists to model and predict spectroscopic and chromatographic behavior. canterbury.ac.uk
Challenges and Opportunities in the Translational Research of this compound Derivatives
The journey of a chemical compound from a laboratory curiosity to a clinical therapeutic is fraught with challenges. For derivatives of this compound, these hurdles are often related to optimizing the dual-edged properties of its core components. However, these same components provide a versatile scaffold for developing novel drugs targeting a variety of diseases.
Challenges in Translational Research:
Translational research for these derivatives involves navigating a complex landscape of pharmacokinetic and pharmacodynamic optimization.
Pharmacokinetic Profile: A primary challenge lies in achieving a desirable pharmacokinetic profile. The morpholine ring, while often improving water solubility and metabolic stability, can also present challenges. nih.govnih.gov For instance, derivatives may exhibit variable oral bioavailability, as seen in related compounds like drotaverine, where bioavailability ranged from 24.5% to 91%. researchgate.net Such high inter-individual variation can complicate the establishment of effective and consistent therapeutic regimens. researchgate.net Furthermore, while the benzaldehyde moiety can enhance membrane permeability, it may also lead to rapid metabolism or unwanted side effects if not appropriately modified. frontiersin.org
Blood-Brain Barrier Permeability: For derivatives aimed at central nervous system (CNS) disorders, penetrating the blood-brain barrier (BBB) is a major hurdle. The physicochemical properties, including lipophilicity and size, must be finely tuned. nih.govnih.govacs.orgresearchgate.net The morpholine group can be advantageous here, as it can improve brain permeability and blood solubility. nih.govnih.govresearchgate.net However, achieving the right balance to ensure sufficient BBB passage without causing off-target CNS effects is a delicate process. nih.govnih.gov
Stereoselectivity and Target Affinity: Many biologically active molecules exist as stereoisomers, with one enantiomer or diastereomer being significantly more active or selective than others. This is evident in the case of Rociverine, an antispasmodic derived from similar structural precursors, where different stereoisomers exhibit vastly different affinities for the muscarinic receptor. wikipedia.org The synthesis and separation of the most effective stereoisomer can be complex and costly, posing a significant challenge for large-scale production.
Synthetic Complexity: The synthesis of complex derivatives from this compound can be a multi-step process. nih.gov Ensuring high yields, purity, and cost-effectiveness for each step is crucial for the commercial viability of a potential drug candidate.
Opportunities in Drug Discovery:
Despite the challenges, the structural features of this compound derivatives offer considerable opportunities for the development of new therapeutics.
Versatile Scaffolding: The benzaldehyde and morpholine moieties serve as versatile building blocks in medicinal chemistry. marketresearchfuture.commarkwideresearch.comresearchgate.net The benzaldehyde group is a precursor for a wide array of drugs, including analgesics and antimicrobials. marketresearchfuture.commarkwideresearch.comsinoshiny.com The morpholine ring is found in over 100 drugs and is known to enhance efficacy through favorable interactions with biological targets and by modulating pharmacokinetic properties. researchgate.net
Central Nervous System (CNS) Drug Development: The morpholine ring is a valuable heterocycle for CNS drug discovery. nih.govnih.govacs.orgresearchgate.net Its unique properties allow it to modulate receptors involved in mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govacs.org Derivatives can be designed to target enzymes involved in CNS tumors, offering potential for new cancer therapies. nih.govacs.org
Antispasmodic and Muscle-Relaxant Agents: Rociverine, a known antispasmodic, demonstrates the potential for these derivatives in treating gastrointestinal, urinary, and biliary spasms. wikipedia.orgdrugbank.comnih.govncats.io The mechanism often involves a dual action of being both antimuscarinic and a direct muscle relaxant by inhibiting calcium ion availability. nih.govncats.io This balanced activity can be advantageous, potentially leading to fewer side effects compared to purely antimuscarinic agents. nih.gov
Development of Analogs with Improved Properties: There is a significant opportunity to design and synthesize novel analogs with enhanced biological activity and better pharmacokinetic profiles. nih.govresearchgate.netnih.govamanote.com For example, strategies like cyclization have been shown to increase the stability and bioavailability of peptide analogs, allowing them to cross the blood-brain barrier more effectively. nih.gov This approach could be applied to derivatives of this compound to create more potent and longer-lasting drugs.
Table of Research Findings on Related Derivatives
| Derivative Class | Key Research Finding | Potential Application | Citation |
| Rociverine | Exhibits balanced neurotropic (antimuscarinic) and myotropic (direct muscle-relaxant) activity. | Treatment of gastrointestinal, urinary, and biliary spasms. | wikipedia.orgnih.gov |
| Morpholine-containing CNS agents | Can be designed to enhance potency, act as a scaffold, and modulate pharmacokinetic properties for BBB penetration. | Mood disorders, pain, neurodegenerative diseases, CNS tumors. | nih.govnih.govacs.org |
| Benzaldehyde Derivatives | Serve as key intermediates in the synthesis of a wide range of pharmaceuticals. | Analgesics, antibiotics, antidepressants. | marketresearchfuture.commarkwideresearch.com |
| Cyclic Peptide Analogs | Cyclization can enhance stability, bioavailability, and ability to cross the blood-brain barrier. | Development of novel drugs with improved therapeutic potential. | nih.gov |
Q & A
Q. What are the common synthetic routes for 3-[3-(4-Morpholinyl)propoxy]benzaldehyde, and what reaction conditions are typically employed?
The compound is synthesized via nucleophilic substitution between 3-hydroxy-4-methoxybenzaldehyde and 3-chloropropyl morpholine. Key conditions include:
- Base : Potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group and facilitate substitution .
- Solvent : Polar aprotic solvents like DMF (dimethylformamide) enhance reaction efficiency at elevated temperatures (~100°C) .
- Reaction Time : Typically 3–6 hours under reflux . Side products may include unreacted starting materials or over-oxidized derivatives, necessitating purification via column chromatography .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the aldehyde proton (~9.8 ppm) and morpholine ring protons (2.5–3.7 ppm) .
- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) are diagnostic .
- HPLC/GC-MS : Used for purity assessment and quantification, especially in pharmaceutical intermediates .
Q. How should this compound be stored and handled in a laboratory setting?
- Storage : At –18°C in airtight, light-resistant containers to prevent degradation .
- Handling Precautions : Use gloves and eye protection; avoid inhalation. First-aid measures for exposure include rinsing with water (skin/eyes) or fresh air (inhalation) .
Advanced Research Questions
Q. What biological activities are associated with this compound, and how are these assessed experimentally?
- MAO Inhibition : Evaluated via in vitro enzyme assays using recombinant MAO-A/B isoforms. IC₅₀ values are determined spectrophotometrically with substrates like kynuramine .
- Anticancer Potential : Tested in cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7). The morpholine moiety may enhance kinase inhibitory activity .
- Neuroprotective Effects : Assessed in Parkinson’s disease models (e.g., rotenone-induced neurotoxicity in SH-SY5Y cells) by measuring caspase-3 activation and mitochondrial membrane potential .
Q. How can synthetic yields of this compound be optimized, and what factors influence scalability?
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during propoxy chain attachment .
- Solvent Choice : Replacing DMF with less toxic alternatives (e.g., acetonitrile) while maintaining reaction efficiency .
- Purification : Gradient elution in flash chromatography improves separation of byproducts like 3-methoxy-4-hydroxybenzaldehyde .
Q. What are the key challenges in interpreting contradictory data across studies on this compound’s bioactivity?
- Structural Analogues : Derivatives like 3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (CAS 6131-05-1) may exhibit varying activities due to chain length differences, leading to conflicting reports .
- Assay Variability : Differences in cell lines (e.g., neuronal vs. cancer) or MAO isoform specificity can skew results. Standardized protocols (e.g., OECD guidelines) are critical .
Q. What methodologies are used to study the compound’s stability and degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/alkaline pH, heat, or UV light. Degradation products (e.g., benzoic acid derivatives) are identified via LC-MS .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites using high-resolution mass spectrometry .
Methodological and Mechanistic Questions
Q. How does the morpholinylpropoxy substituent influence the compound’s physicochemical properties and target binding?
- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, critical for in vivo bioavailability .
- Target Interaction : Molecular docking simulations suggest the propoxy chain positions the morpholine group to interact with hydrophobic pockets in MAO-B or kinase domains .
Q. What strategies are employed to resolve discrepancies in reported melting points or spectral data?
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic Substitution : The electron-withdrawing aldehyde group activates the benzene ring, facilitating attack by the morpholinopropyl group .
- Oxidation : The aldehyde moiety is prone to oxidation (e.g., with KMnO₄) to form carboxylic acid derivatives, requiring inert atmospheres during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
